molecular formula C18H24N4O4S B5574438 (4aS*,7aR*)-1-(imidazo[1,2-a]pyridin-3-ylacetyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-(imidazo[1,2-a]pyridin-3-ylacetyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5574438
M. Wt: 392.5 g/mol
InChI Key: MXCXIVLADYMNPB-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS*,7aR*)-1-(imidazo[1,2-a]pyridin-3-ylacetyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.15182643 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Sensing Applications

A novel fluorescence sensor for hydrazine was investigated, utilizing imidazo[1,2-a] pyridine as dye. This sensor can selectively detect hydrazine in aqueous environments, demonstrating the utility of imidazo[1,2-a] pyridine derivatives in developing sensitive and selective fluorescent sensors for environmental and biological applications (Liu et al., 2018).

Anticancer Research

Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the core structure of interest, have been shown to exhibit significant antitumor activity. These compounds act as mitotic inhibitors, demonstrating their potential as anticancer agents. This highlights the relevance of imidazo pyridine derivatives in the development of new therapeutic options for cancer treatment (Carroll et al., 1987).

Heterocyclic Compound Synthesis

Research on the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, reveals the versatility of these core structures in generating a wide array of biologically active molecules. These synthesized compounds have potential applications in pharmaceuticals and materials science, showcasing the chemical diversity achievable with imidazo pyridine scaffolds (H. F. Zohdi et al., 1997).

Properties

IUPAC Name

1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-imidazo[1,2-a]pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-26-9-8-20-6-7-22(16-13-27(24,25)12-15(16)20)18(23)10-14-11-19-17-4-2-3-5-21(14)17/h2-5,11,15-16H,6-10,12-13H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCXIVLADYMNPB-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)CC3=CN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CC3=CN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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